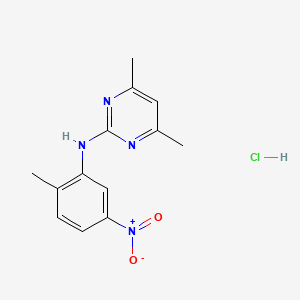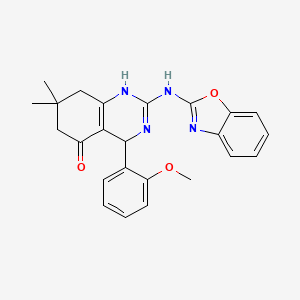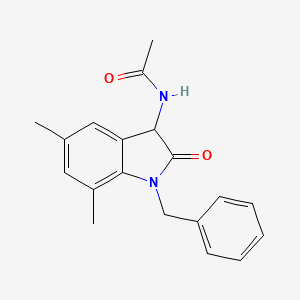![molecular formula C21H18N2O3 B4168475 N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4168475.png)
N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. The p53 protein is a tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is an oncogene that inhibits p53 activity by promoting its degradation. MI-773 has been shown to restore p53 function in cancer cells with wild-type p53 and to induce apoptosis in these cells.
Mécanisme D'action
N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide binds to the p53 protein and prevents its interaction with MDM2. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to have a higher binding affinity for p53 than MDM2, making it a potent inhibitor of the p53-MDM2 interaction.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has minimal effects on normal cells, indicating that it has a favorable toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its specificity for p53-MDM2 interaction inhibition. This makes it a useful tool for studying the role of p53 in cancer and for developing new cancer therapies. One limitation of N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its poor solubility in water, which can affect its bioavailability in vivo.
Orientations Futures
For N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide research include investigating its potential as a cancer therapy in clinical trials. In addition, the development of new N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide analogs with improved solubility and pharmacokinetic properties is an active area of research. The use of N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide in combination with other cancer therapies, such as immunotherapy, is also being explored. Finally, the role of p53 in other diseases, such as neurodegenerative diseases, is an area of emerging research that could benefit from the use of N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide as a tool.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to inhibit tumor growth in mouse xenograft models of cancer.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13(20(24)22-16-10-3-4-12-18(16)26-2)23-17-11-6-8-14-7-5-9-15(19(14)17)21(23)25/h3-13H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZCTSQALJYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chlorophenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168408.png)
![N-(4-methylbenzyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4168415.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4168416.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168429.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4168432.png)
![4-(methylthio)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4168435.png)
![4',4',6',8'-tetramethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168438.png)
![1-(3-chlorophenyl)-4-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4168445.png)


![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)